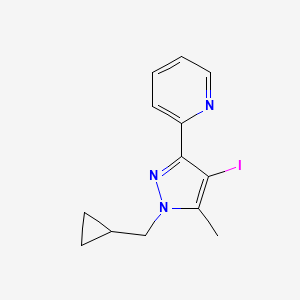

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Vue d'ensemble

Description

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, otherwise known as CIMP, is an organo-iodine compound that has been studied for its potential applications in a variety of scientific fields. CIMP is a heterocyclic compound, which is composed of a pyridine ring, a pyrazole ring, and an iodine atom. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has been used in a variety of scientific research applications, such as organic synthesis, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

CIMP has been used in a variety of scientific research applications, such as organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, CIMP can be used as a reagent for the synthesis of a variety of heterocyclic compounds. In pharmaceuticals, CIMP has been used as a starting material for the synthesis of a variety of drugs, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. In biochemistry, CIMP has been used as a reagent for the synthesis of a variety of peptides and proteins.

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are not yet known. The compound may influence a variety of pathways, depending on its targets. These could include signaling pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown .

This information could be crucial for understanding the potential applications of this compound in medicine or other fields .

Avantages Et Limitations Des Expériences En Laboratoire

CIMP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in a variety of organic solvents. In addition, it is relatively stable, and it can be stored for extended periods of time without significant degradation. However, there are a number of limitations to its use in laboratory experiments. CIMP is a relatively expensive compound, and it is not readily available from commercial suppliers. In addition, it is a highly reactive compound, and it can easily react with other compounds, such as proteins, in a laboratory setting.

Orientations Futures

There are a number of potential future directions for the use of CIMP in scientific research. One potential direction is the use of CIMP in the synthesis of novel drugs and other compounds. CIMP has been shown to be a useful starting material for the synthesis of a variety of drugs, and it could be used to synthesize a variety of other compounds, such as peptides and proteins. Another potential direction is the use of CIMP in the development of new diagnostic and therapeutic agents. CIMP has been shown to modulate a variety of biochemical and physiological processes, and it could be used to develop new agents for the diagnosis and treatment of diseases. Finally, CIMP could be used in the study of the mechanism of action of drugs and other compounds. The reactivity of CIMP could be used to study the interactions between drugs and other compounds, and to gain a better understanding of their mechanisms of action.

Analyse Biochimique

Biochemical Properties

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions . Its impact on cellular metabolism includes the regulation of metabolic enzymes and the modulation of metabolic fluxes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to the active sites of certain enzymes, inhibiting their catalytic activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can activate specific transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular interactions and mechanisms collectively contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to gradual changes in cell signaling pathways and gene expression patterns, resulting in sustained alterations in cellular behavior . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency, highlighting the importance of optimizing laboratory protocols for its use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can produce beneficial effects, such as enhanced cellular function and improved metabolic regulation . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications and minimizing potential risks associated with high-dose exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in metabolic pathways also includes its effects on metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. This compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . For example, it has been shown to be transported by certain ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Additionally, the compound’s localization within different cellular compartments can influence its activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications that direct its localization to these compartments play a crucial role in determining its interactions with biomolecules and its overall biochemical effects . For instance, the presence of nuclear localization signals can facilitate its entry into the nucleus, where it can interact with transcription factors and influence gene expression .

Propriétés

IUPAC Name |

2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKENZTBSHZWAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

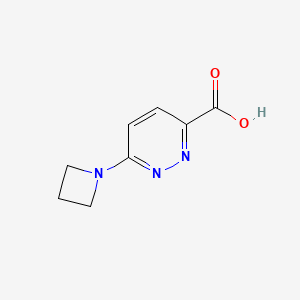

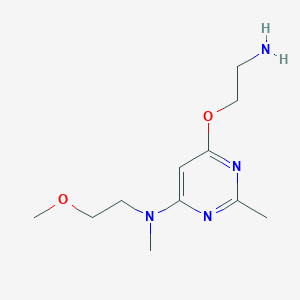

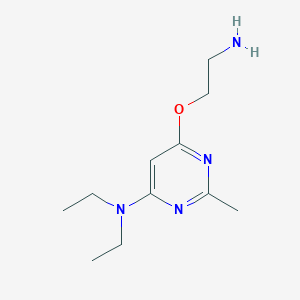

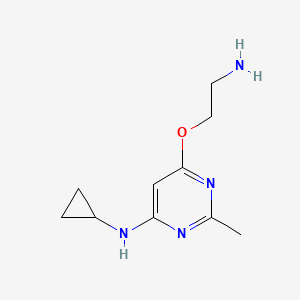

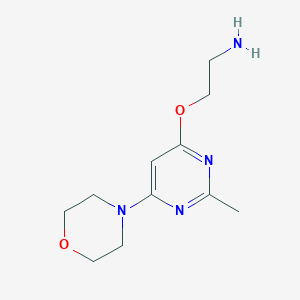

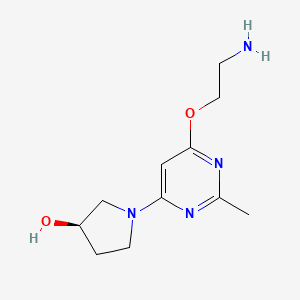

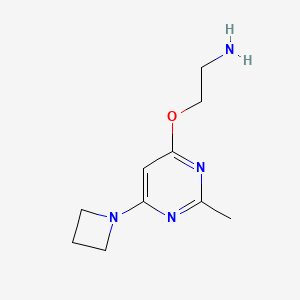

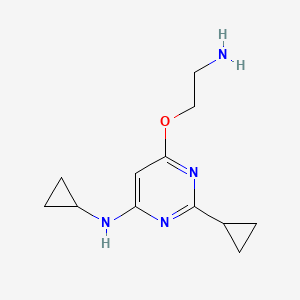

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.